molecular formula C29H32N4O3 B14101306 5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol

Cat. No.: B14101306
M. Wt: 484.6 g/mol
InChI Key: DVYWTKNBPSAARQ-UHFFFAOYSA-N
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Description

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a methoxyphenyl group, and a pyrazolylphenol core

Preparation Methods

The synthesis of 5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method allows for the introduction of the benzylpiperazine moiety and the methoxyphenyl group in a controlled manner. Industrial production methods may involve similar synthetic routes but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group and pyrazolylphenol core contribute to the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity. These interactions can lead to changes in cellular signaling pathways and biological responses, contributing to the compound’s observed bioactivity.

Comparison with Similar Compounds

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of the benzylpiperazine moiety, but differ in other functional groups and overall structure

Properties

Molecular Formula

C29H32N4O3

Molecular Weight

484.6 g/mol

IUPAC Name

5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C29H32N4O3/c1-35-24-9-7-23(8-10-24)27-20-30-31-29(27)26-12-11-25(19-28(26)34)36-18-17-32-13-15-33(16-14-32)21-22-5-3-2-4-6-22/h2-12,19-20,34H,13-18,21H2,1H3,(H,30,31)

InChI Key

DVYWTKNBPSAARQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCN(CC4)CC5=CC=CC=C5)O

Origin of Product

United States

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